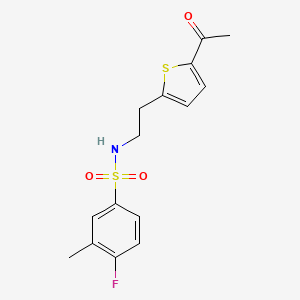

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide” is a complex chemical compound with potential applications in diverse scientific research. It’s a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 (COX-2) Inhibition

Research has shown that derivatives of benzenesulfonamide, similar in structure to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, have been synthesized and evaluated for their abilities to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom in these derivatives preserves COX-2 potency and notably increases COX-1/COX-2 selectivity, highlighting their potential in the development of selective COX-2 inhibitors for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer and Anti-HCV Activities

Novel celecoxib derivatives, structurally related to benzenesulfonamides, have been synthesized and their anticancer, anti-inflammatory, analgesic, antioxidant, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities evaluated. These investigations revealed potential therapeutic applications, with some compounds exhibiting significant anticancer activity against various human tumor cell lines and modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

Fluorescence and Molecular Sensing

The synthesis and characterization of fluorophore derivatives based on benzenesulfonamide have been reported. These compounds exhibit specific interactions with ions like Zn2+, showcasing their potential as fluorescent sensors for detecting metal ions in biological and environmental samples. The introduction of various functional groups into the benzenesulfonamide structure significantly influences their fluorescent properties and sensing capabilities (Coleman et al., 2010).

Corrosion Inhibition

Piperidine derivatives, including those related to benzenesulfonamide, have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggest these compounds effectively prevent corrosion, highlighting their potential applications in protective coatings and industrial maintenance (Kaya et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Studies on N-substituted benzenesulfonamides have shown significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are targets for treating diseases such as Alzheimer's and diabetes. These compounds' enzyme inhibition potential, supported by molecular docking studies, indicates their promise as leads for developing new therapeutic agents (Riaz, 2020).

Wirkmechanismus

Target of Action

The compound contains a thiophene ring, which is a common structure in many bioactive compounds . Thiophene derivatives have been found to possess various biological activities, such as antimicrobial, antioxidant, anticorrosion, and anticancer activities . .

Biochemical Pathways

Again, without knowing the specific targets, it’s hard to say which biochemical pathways would be affected. Many drugs that contain thiophene rings are involved in a wide range of biochemical pathways .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it may result in the death of cancer cells .

Eigenschaften

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S2/c1-10-9-13(4-5-14(10)16)22(19,20)17-8-7-12-3-6-15(21-12)11(2)18/h3-6,9,17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEJDSBPPFGUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)

![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)